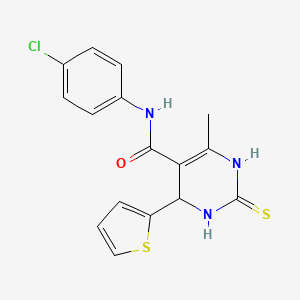

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Description

N-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a fused pyrimidine ring system with a sulfanylidene (C=S) group at position 2, a 4-chlorophenyl substituent at position N, a methyl group at position 6, and a thiophen-2-yl moiety at position 2.

The synthesis of analogous compounds involves multi-step reactions, such as the condensation of substituted carboxamides with thiol-containing intermediates under basic conditions (e.g., potassium tert-butoxide in DMF), followed by purification via solvent extraction and crystallization . Spectroscopic characterization (e.g., $^1$H-NMR, $^{13}$C-NMR, ESI-MS) is critical for confirming structural features, as demonstrated in related derivatives .

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS2/c1-9-13(15(21)19-11-6-4-10(17)5-7-11)14(20-16(22)18-9)12-3-2-8-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASQTJZTSSEBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973287 | |

| Record name | N-(4-Chlorophenyl)-4-methyl-2-sulfanyl-6-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5769-16-4 | |

| Record name | N-(4-Chlorophenyl)-4-methyl-2-sulfanyl-6-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with guanidine to form the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions applied .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor activity. For instance:

- Mechanism of Action : Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For example, a pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinone derivative was reported to enhance the expression of the cell cycle inhibitor p21 and induce apoptosis in human lung cancer cell lines (A-549) .

- In Vitro Studies : The compound has been tested against various cancer cell lines. In vitro assays indicated potent inhibitory effects on the growth of cancer cells such as A-549 and HepG2 (human hepatocellular carcinoma) when compared to standard treatments like Cisplatin .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Synthesis and Testing : Novel derivatives synthesized from similar tetrahydropyrimidine frameworks were evaluated for their antimicrobial properties against various bacterial strains. Some exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Case Studies : In one study, compounds derived from the tetrahydropyrimidine structure were tested for their effectiveness against Staphylococcus aureus and Escherichia coli, revealing notable antibacterial effects .

Potential Drug Development Applications

The structural characteristics of N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide make it a candidate for further development in drug formulation:

- Lead Compound : Due to its dual action against cancer and microbial infections, it could serve as a lead compound for developing multi-target therapeutic agents.

- Modifications for Enhanced Activity : Structural modifications can be explored to enhance its pharmacological profiles, such as improving solubility and bioavailability or reducing toxicity.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other tetrahydropyrimidine derivatives, differing primarily in substituent groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The 4-chlorophenyl moiety is conserved across analogs, suggesting its role in hydrophobic binding or metabolic stability .

Synthetic Flexibility :

- Derivatives like and are synthesized via analogous routes (e.g., acyl chloride coupling with amine intermediates), highlighting the modularity of this chemical scaffold .

Spectroscopic Consistency :

- All compounds exhibit characteristic $^1$H-NMR signals for methyl groups (δ 2.8–3.1) and aromatic protons (δ 6.6–8.4), with ESI-MS confirming molecular ion peaks .

Research Findings and Implications

Synthetic Methodology :

- The preparation of related compounds (e.g., ) employs potassium tert-butoxide as a base and DMF as a solvent, achieving yields >80% for intermediates. This suggests scalability for the target compound .

Potential Applications: The sulfanylidene group (C=S) may confer redox activity or metal-binding properties, as seen in thiourea derivatives. The thiophene moiety could modulate electronic properties for drug-receptor interactions .

Biological Activity

N-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound is structurally characterized by a tetrahydropyrimidine core with various substituents that enhance its pharmacological potential.

- Molecular Formula : C16H14ClN3OS2

- IUPAC Name : this compound

- SMILES Notation : CC(NC(NC1c2cccs2)=S)=C1C(Nc(cc1)ccc1Cl)=O

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have demonstrated that derivatives of tetrahydropyrimidine compounds can exhibit anticancer properties. For instance, related compounds have shown significant activity against various cancer cell lines, including colon carcinoma and breast cancer. The mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. It has shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure of the compound suggests potential interactions with bacterial cell walls or essential metabolic pathways .

3. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase and urease have been noted. These activities suggest potential applications in treating conditions like Alzheimer’s disease and urea cycle disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

| Study | Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| Study 1 | Anticancer (HCT-116) | 6.2 | |

| Study 2 | Anticancer (T47D) | 27.3 | |

| Study 3 | Antimicrobial (S. typhi) | Moderate Activity | |

| Study 4 | AChE Inhibition | Strong Inhibition |

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The compound may inhibit key enzymes involved in cellular signaling and metabolism.

- Cell Cycle Disruption : By interfering with the normal cell cycle processes in cancer cells, it may induce apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.